molecular formula C22H18N2O4S B2544889 (E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine CAS No. 305330-83-0

(E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine

Cat. No.: B2544889
CAS No.: 305330-83-0
M. Wt: 406.46
InChI Key: DNEWPNVGWSNACC-BUHFOSPRSA-N
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Description

(E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the styryl group: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the styryl moiety.

    Attachment of the furan-2-ylmethyl group: This can be done via a nucleophilic substitution reaction.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-2-styryloxazol-5-amine: can be compared with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(furan-2-ylmethyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-29(26,19-11-5-2-6-12-19)22-21(23-16-18-10-7-15-27-18)28-20(24-22)14-13-17-8-3-1-4-9-17/h1-15,23H,16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEWPNVGWSNACC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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